N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide is a compound that features a thiophene ring, a phenyl group, and a butanamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound’s unique structure makes it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-18(2,16-11-12-21-13-16)14-19-17(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHOIPNVYEKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCCC1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or bases like morpholine in solvents such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain optimal reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the butanamide moiety can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions on the thiophene ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and butanamide moiety contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide is unique due to its specific combination of a thiophene ring, phenyl group, and butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-phenylbutanamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a phenyl group, and a butanamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H23NOS |
| Molecular Weight | 303.44 g/mol |
| CAS Number | 2309797-79-1 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The thiophene ring is known to participate in π–π stacking interactions, while the butanamide moiety may enhance binding affinity to specific receptors or enzymes. This compound has been explored for its potential to modulate enzyme activity and receptor signaling pathways, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases that involve dysregulated metabolism.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, potentially leading to anticancer or antimicrobial effects.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Studies have suggested that compounds with similar structures possess anticancer properties. Preliminary investigations into this compound have indicated potential cytotoxic effects against cancer cell lines, warranting further exploration into its therapeutic applications.
Case Studies and Research Findings
-
Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives, including this compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli .
Compound MIC (µg/mL) Activity This compound 16 Moderate Control Drug 8 Strong -
Cytotoxicity Assay : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis at concentrations above 10 µM, indicating its potential as an anticancer agent .
Cell Line IC50 (µM) HeLa 12 MCF7 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
